N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furochromenyl group and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves multiple steps, including the formation of the furochromenyl core and the subsequent attachment of the dimethoxyphenyl and acetamide groups. Common synthetic routes may involve:
Formation of the Furochromenyl Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Attachment of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Acetamide Group: This step may involve amidation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide can be compared with similar compounds such as:
Properties
Molecular Formula |
C31H29NO6 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C31H29NO6/c1-18-22-15-24-27(37-19(2)30(24)21-8-6-5-7-9-21)17-26(22)38-31(34)23(18)16-29(33)32-13-12-20-10-11-25(35-3)28(14-20)36-4/h5-11,14-15,17H,12-13,16H2,1-4H3,(H,32,33) |
InChI Key |
ZBURZVPEABWSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.